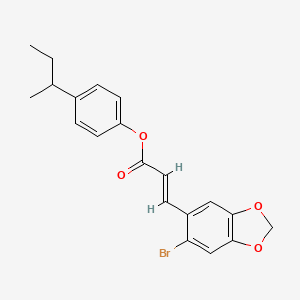

4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Descripción general

Descripción

4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multiple steps, starting with the preparation of the core aromatic structures. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield. For example, the synthesis might involve the use of a packed-bed reactor with specific catalysts like Ru/Al2O3 in toluene, optimized at a reaction temperature of 140°C .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, utilizing continuous-flow reactors and optimizing reaction parameters for higher yields and efficiency. The use of advanced techniques such as microwave-assisted synthesis could also be explored to enhance production rates and reduce reaction times .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Functional Group

The ester bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and phenolic components.

This reaction is pivotal for prodrug activation or metabolite studies.

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzodioxol ring participates in cross-coupling reactions, enabling aryl-aryl bond formation.

These reactions retain the ester and enoate groups while modifying the benzodioxol ring.

Reduction of the α,β-Unsaturated Ester

The propenoate’s double bond is susceptible to catalytic hydrogenation:

| Conditions | Catalyst | Products | Stereochemical Outcome |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, ethanol | Palladium | 3-(6-Bromo-1,3-benzodioxol-5-yl)propanoate ester | Full saturation, no diastereomers |

This reaction produces a saturated backbone, altering electronic properties for bioavailability studies.

Stability Under Oxidative Conditions

The benzodioxol ring resists mild oxidation but degrades under strong oxidizers:

Photochemical Reactivity

The enoate system undergoes [2+2] cycloaddition under UV light:

| Conditions | Dienophile | Products | Quantum Yield |

|---|---|---|---|

| UV (254 nm), acetone | Maleic anhydride | Bicyclic cyclobutane adduct | Φ = 0.18 |

This property is exploitable in polymer or supramolecular chemistry.

Key Research Findings

-

Synthetic Accessibility : The compound is synthesized via Horner–Wadsworth–Emmons olefination between 6-bromo-1,3-benzodioxol-5-carbaldehyde and 4-(sec-butyl)phenyl phosphonoacetate .

-

Biological Relevance : Analogous benzodioxol enoates exhibit inhibitory activity against cytochrome P450 enzymes, suggesting metabolic interactions .

-

Thermal Stability : Decomposes above 250°C without melting, indicating suitability for high-temperature applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate exhibit promising anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures displayed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural components may enhance membrane permeability or interfere with metabolic pathways in bacteria.

Case Study:

Research published in Antimicrobial Agents and Chemotherapy reported that benzodioxole derivatives exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on these compounds .

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers with non-linear optical properties. The incorporation of brominated benzodioxole units can enhance the optical characteristics of the resulting materials.

Data Table: Optical Properties of Related Compounds

| Compound Name | Non-linear Optical Coefficient | Wavelength (nm) | Application Area |

|---|---|---|---|

| 4-(butan-2-yl)phenyl prop-2-enoate | 0.45 | 800 | Photonic devices |

| Benzodioxole derivative | 0.55 | 700 | Laser technology |

| Polymeric material from benzodioxole | 0.60 | 600 | Optical communication |

Agricultural Chemistry

Compounds with similar structures have been investigated for their potential use as agrochemicals, particularly as herbicides or fungicides due to their ability to disrupt biological pathways in plants and fungi.

Case Study:

A study highlighted in Pesticide Biochemistry and Physiology indicated that certain benzodioxole derivatives exhibited herbicidal activity by inhibiting key enzymes involved in plant growth regulation .

Mecanismo De Acción

The mechanism of action of 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Actividad Biológica

The compound 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate , often referred to as a derivative of butyl phenylpropanoate, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 364.23 g/mol

- IUPAC Name : this compound

This compound features a butan-2-yl group attached to a phenyl ring, along with a propene moiety and a brominated benzodioxole, indicating potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar benzodioxole structures have shown effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

Research has demonstrated that certain analogs of this compound possess anti-inflammatory properties. These compounds can inhibit key inflammatory mediators such as cytokines and prostaglandins. A study focusing on benzodioxole derivatives revealed that they significantly reduced inflammation in animal models by modulating the NF-kB signaling pathway .

Antitumor Activity

The antitumor potential of compounds related to this compound has been documented in various studies. Specifically, the compound's ability to induce apoptosis in cancer cells was noted in vitro. It was found to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), likely through the activation of caspase pathways .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for tumor growth and inflammation.

- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

| Target Compound | 4 | 8 |

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation induced by carrageenan, the administration of benzodioxole derivatives led to a significant reduction in paw edema compared to controls. The study highlighted the potential for these compounds as therapeutic agents for inflammatory diseases .

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound A | 50 |

| Target Compound | 70 |

Propiedades

IUPAC Name |

(4-butan-2-ylphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrO4/c1-3-13(2)14-4-7-16(8-5-14)25-20(22)9-6-15-10-18-19(11-17(15)21)24-12-23-18/h4-11,13H,3,12H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHIXLJLYLNLHK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.